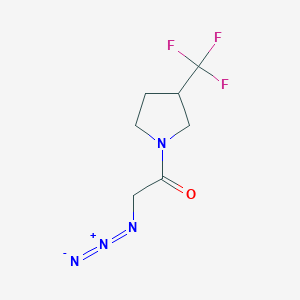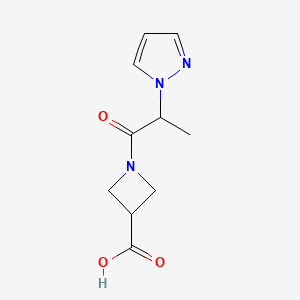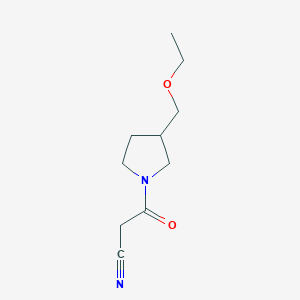
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that is used for pharmaceutical testing . It has a molecular formula of C7H9F3N4O and a molecular weight of 222.17 g/mol. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a labeling reagent in bioconjugation reactions, and as a tool for drug target identification. Additionally, it has been used in the synthesis of peptides, proteins, and other biopolymers.
Mechanism of Action
The mechanism of action of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule in the presence of a base. This proton donation is believed to be responsible for the formation of the nitrogen-nitrogen triple bond. Additionally, it is believed to be involved in the formation of other reactive intermediates, such as aziridines and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be a relatively non-toxic compound, with no significant adverse effects in animal studies. Additionally, it has been shown to have some antibacterial activity, although this has not been extensively studied.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in laboratory experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that it is a relatively expensive compound, and its reactivity may be limited in some circumstances.
Future Directions
There are a number of potential future directions for the use of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one. These include further research into its mechanism of action, as well as its potential use as a drug target identification tool and as a precursor for the synthesis of other compounds. Additionally, further research is needed to explore its potential applications in biochemistry and organic synthesis. Finally, further research is needed to explore its potential use as an antibacterial agent.
Biochemical Analysis
Biochemical Properties
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. The trifluoromethyl group in its structure enhances its metabolic stability and lipophilicity, which are crucial factors in drug development. This compound interacts with several enzymes and proteins, including those involved in metabolic pathways and detoxification processes. For instance, it has been observed to interact with enzymes that upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . These interactions are primarily mediated through binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic processes and detoxification pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the flux of metabolites and overall cellular energy balance.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, including those involved in the detoxification and clearance of toxic substances . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
properties
IUPAC Name |
2-azido-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)5-1-2-14(4-5)6(15)3-12-13-11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKHYKXLRBXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)






![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)